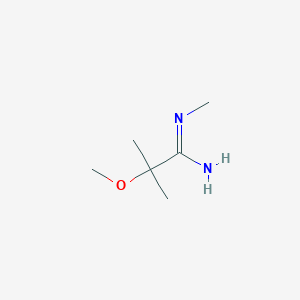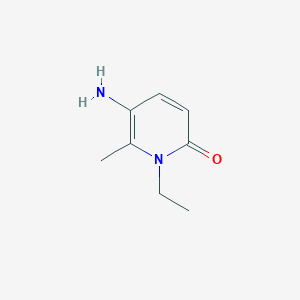
2-(2-Methylpropyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a carboxylic acid derivative that features an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)oxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid . Another method involves the ring-opening reaction of oxiranes with carboxylic acids, catalyzed by tertiary amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include oxidized oxolane derivatives, reduced alcohols, and substituted oxolane compounds. These products have diverse applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
2-(2-Methylpropyl)oxolane-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropyl)oxolane-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and oxolane ring. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use. The detailed molecular targets and pathways are still under investigation, but they are believed to involve hydrogen bonding and nucleophilic attack mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Methylpropyl)oxolane-2-carboxylic acid include:
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
2-Methyltetrahydrofuran: Another solvent with similar properties and applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the oxolane ring with a carboxylic acid group. This unique combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-7(2)6-9(8(10)11)4-3-5-12-9/h7H,3-6H2,1-2H3,(H,10,11) |
Clave InChI |
WVDXKCPOYDPXPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(CCCO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
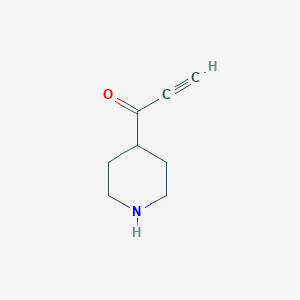
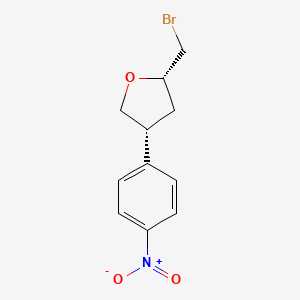
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

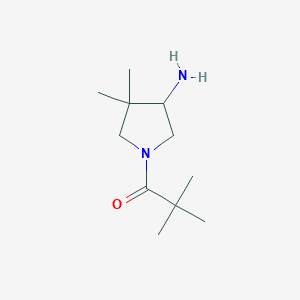
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
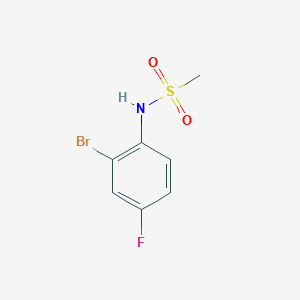
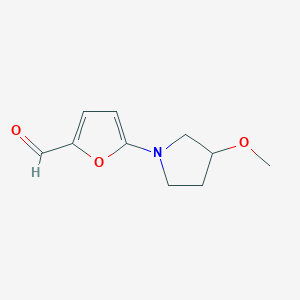
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
